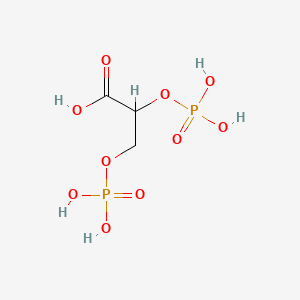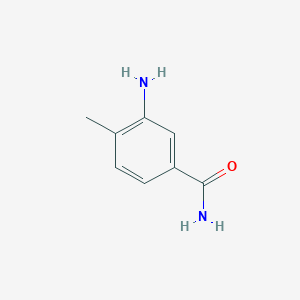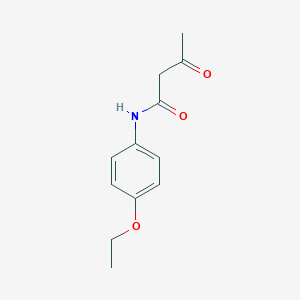
2,6-Dimethoxybenzyl alcohol
Übersicht
Beschreibung
2,6-Dimethoxybenzyl alcohol is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can give insights into the properties and reactivity of similar molecules. For instance, the synthesis of 2,3,6-Trimethylbenzyl alcohol through the Cannizzaro reaction suggests that similar methods could potentially be applied to synthesize 2,6-dimethoxybenzyl alcohol derivatives . The oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase and the subsequent reactions involving cation radicals indicate the potential reactivity of methoxybenzene derivatives in oxidative environments .
Synthesis Analysis
The synthesis of related compounds, such as 2,3,6-Trimethylbenzyl alcohol, involves the Cannizzaro reaction, which is a redox reaction where an aldehyde is simultaneously oxidized and reduced, producing an alcohol and a carboxylic acid . This suggests that similar synthetic routes might be applicable to 2,6-dimethoxybenzyl alcohol, using an appropriate dimethoxybenzaldehyde precursor.
Molecular Structure Analysis
The molecular structure of 2,6-dimethoxybenzoic acid, a related compound, has been analyzed and found to crystallize in a tetragonal unit cell with a non-planar independent molecule. The bulky methoxy substituents influence the conformation of the carboxy group, which is twisted away from the plane of the benzene ring . This information can be extrapolated to suggest that 2,6-dimethoxybenzyl alcohol would also have steric hindrance due to the methoxy groups, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The bromination of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives shows that the presence of electron-donating or -withdrawing groups at the benzylic position significantly affects the reactivity towards bromine water . This implies that the electron-donating methoxy groups in 2,6-dimethoxybenzyl alcohol could similarly influence its susceptibility to electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,6-dimethoxybenzyl alcohol are not directly reported, the properties of related compounds can provide some insights. For example, the melting point of 2,3,6-Trimethylbenzyl alcohol is reported to be between 83-85 °C , which could be compared to the melting point of 2,6-dimethoxybenzyl alcohol once synthesized. The acid-catalyzed esterification of 2,6-dimethoxybenzoic acid to form ethyl 2,6-dimethoxybenzoate and its crystallographic analysis suggest that the esterification of similar alcohols could be straightforward and yield well-defined crystalline products .
Wissenschaftliche Forschungsanwendungen
Oxidation Mechanisms : A study by Morimoto et al. (2012) found that the oxidation of 2,5-dimethoxybenzyl alcohol by a non-heme iron(IV)-oxo complex was significantly enhanced in the presence of Sc(3+), suggesting a change in the reaction mechanism from one-step hydrogen atom transfer to stepwise Sc(3+)-coupled electron transfer and proton transfer (Morimoto, Park, Suenobu, Lee, Nam, & Fukuzumi, 2012).
Catalytic Activity in Ionic Liquids : Kumar et al. (2007) described the oxidation of veratryl alcohol (3,4-Dimethoxybenzyl alcohol) catalyzed by iron(III) porphyrins and horseradish peroxidase in ionic liquids, which showed increased catalytic activity and recyclability, important for industrial applications (Kumar, Jain, & Chauhan, 2007).
Photodehydroxylation Studies : Wan and Chak (1986) studied the photosolvolysis of methoxy-substituted benzyl alcohols, including 2,6-dimethoxybenzyl alcohol, in aqueous solution. They found that dimethoxy-substituted alcohols are more reactive than monosubstituted compounds, providing insights into photodehydroxylation reactions (Wan & Chak, 1986).
Vibrational Spectra and Pharmaceutical Applications : Han et al. (2010) focused on the vibrational spectra of 3,5-dimethoxybenzyl alcohol, an important pharmaceutical intermediate, using Raman and FTIR spectroscopy. This study provides crucial information for understanding related drug molecules and dendrimers (Han, Shi, Han, Tao, Mo, & Yun-xia Han, 2010).
Use in Organic Synthesis : Kim and Misco (1985) demonstrated that 2,6-dimethoxybenzyl esters can be oxidized to generate corresponding carboxylic acids, highlighting its potential utility in synthetic organic chemistry (Kim & Misco, 1985).
Dendrimer Material Research : Pan et al. (2004) studied the structure of 3,5-dimethoxybenzyl alcohol as a precursor to dendrimer materials, offering insights into the structural aspects important for developing advanced materials (Pan, Cheung, Harris, Constable, & Housecroft, 2004).
Photochemistry and Mass Spectrometry : Wong et al. (1996) utilized membrane introduction mass spectrometry for on-line monitoring of the photolysis of 3,5-dimethoxybenzyl acetate, illustrating a method for studying reaction mechanisms in photochemistry (Wong, Srinivasan, Kasthurikrishnan, Cooks, Pincock, & Grossert, 1996).
Safety and Hazards
2,6-Dimethoxybenzyl alcohol is classified as a Category 4 for acute toxicity, both oral and dermal, and for serious eye damage/eye irritation. It is also classified as Category 2 for skin corrosion/irritation, and Category 3 for specific target organ toxicity, single exposure; Respiratory tract irritation .
Wirkmechanismus
Target of Action
It’s known that similar compounds like aryl-alcohol dehydrogenase interact with this class of compounds .
Mode of Action
It’s known that similar compounds are involved in the reduction of aryl- and linear aldehydes with nadph or nadh as coenzymes .
Biochemical Pathways
It’s known that similar compounds are involved in the metabolism of lignin, a complex organic polymer . The primary event in these pathways is photodehydroxylation, which leads to the formation of a benzyl cation intermediate .
Pharmacokinetics
The molecular weight of the compound is 16819 g/mol , which may influence its bioavailability and distribution.
Result of Action
It’s known that similar compounds can cause changes in fluorescence intensity and efficiency .
Action Environment
The action of 2,6-Dimethoxybenzyl alcohol can be influenced by environmental factors. For instance, the compound is known to be unstable, and its decomposition can be accelerated by light, heat, or contact with certain metals .
Eigenschaften
IUPAC Name |
(2,6-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBOWGWPYAAYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380265 | |
| Record name | 2,6-DIMETHOXYBENZYL ALCOHOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxybenzyl alcohol | |
CAS RN |
16700-55-3 | |
| Record name | 2,6-DIMETHOXYBENZYL ALCOHOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-dimethoxyphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that 2,6-Dimethoxybenzyl alcohol undergoes photodehydroxylation. What is the proposed mechanism for this reaction, and how do the methoxy substituents influence the reaction's efficiency?
A1: The research suggests that 2,6-Dimethoxybenzyl alcohol, upon absorbing light, undergoes photodehydroxylation via a singlet excited state []. This means the molecule transitions to a higher energy state where electrons are paired, and from this state, it loses a hydroxide ion (OH-) to form a benzyl cation intermediate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)



![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)




![2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole](/img/structure/B93643.png)



